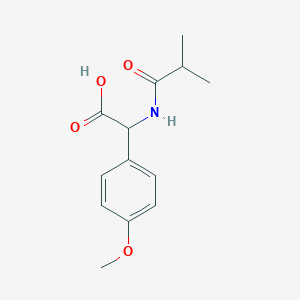
2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCPA and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
CCPA exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, CCPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCPA has also been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages as a tool for studying the mechanism of action of NSAIDs. The compound is highly selective for COX enzymes and does not affect the activity of other enzymes. CCPA is also a reversible inhibitor of COX enzymes, which allows for the study of the kinetics of COX inhibition. However, CCPA has some limitations as a tool for studying the mechanism of action of NSAIDs. The compound is not as potent as other NSAIDs, such as aspirin and ibuprofen, and may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on CCPA. One area of research is the development of more potent and selective derivatives of CCPA that can be used as therapeutic agents. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CCPA in humans. This will help to determine the optimal dosage and administration of CCPA for the treatment of various diseases. Additionally, the use of CCPA as a tool for studying the mechanism of action of NSAIDs can be further explored, particularly in the context of the role of COX enzymes in the pathogenesis of various diseases.
Conclusion:
In conclusion, 2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a promising compound with potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs. Further research is needed to fully understand the potential applications of CCPA and its derivatives.
Synthesemethoden
CCPA can be synthesized through a multistep process that involves the reaction of flurbiprofen with cyclopropanecarbonyl chloride and 3-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs.
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-3-9(7-10)11(13(16)17)14-12(15)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRDUMSNAXULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)
![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)




